Field: Agriculture
Application: Phosphites, including Trihexyl phosphite, are used as plant biostimulants.
Method: Phosphites are applied to plants in a variety of ways, including foliar application.
Results: In trials on wheat and oilseed, nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively.
Field: Organic Chemistry
Application: Triphenyl phosphite and its derivatives, which may include Trihexyl phosphite, are synthesized in continuous flow.
Method: The target product is prepared in a microreactor, with a total residence time of 20 seconds.
Method: When combined with low loading of (triphenyl phosphite)gold (I) chloride and silver triflate, Triphenyl phosphite exerts catalytic activity in these reactions.
Field: Inorganic Chemistry
Application: Triphenyl phosphite serves as a precursor for metal coordination compounds.
Method: Various organometallic complexes can be obtained by reacting it with transition metal salts.
Results: These complexes hold immense significance in organic synthesis, catalysis, and materials science.
Field: Polymer Science
Application: Triphenyl phosphite, a derivative of phosphites, is used as a stabilizer and antioxidant in the production of polymers and plastics.
Trihexyl phosphite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexyl groups and an oxygen atom. Its chemical formula is , and it is classified as a trialkyl phosphite. This compound appears as a colorless liquid and is known for its distinctive odor. Trihexyl phosphite is primarily utilized in organic synthesis and as a stabilizer in various chemical processes.
Trihexyl phosphite can be synthesized through several methods:
Trihexyl phosphite finds applications in various fields:
Trihexyl phosphite shares structural similarities with other trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite. A comparison highlights its unique properties:
Trihexyl phosphite behaves as a typical trialkyl phosphite: its trivalent phosphorus centre is readily oxidised to the pentavalent phosphate. Two complementary routes dominate.
Oxidant | Typical conditions | Observed outcome | Key literature |
---|---|---|---|
Hydrogen peroxide (30% w/w) | 40 – 60 °C, 1 – 1.2 equiv, 0.5 h | > 95% conversion to trihexyl phosphate; minimal over-oxidation | patent study on H₂O₂ oxidation of trialkyl phosphites [1] |
Molecular oxygen (air) + acidic silica catalyst | 25 °C, 4 h contact on activated carbon | Quantitative phosphate formation without solvent | surface-assisted air oxidation data for trialkyl phosphines/phosphites [2] |
Bis(trimethylsilyl) peroxide + boron trifluoride etherate | 0 °C → rt, 2 h | Clean P(V) product under neutral, water-free conditions | Lewis-acid-promoted oxidation of trialkyl phosphites [3] |
Epoxide (e.g., propylene oxide) | Reflux, neat phosphite, 3 h | 70 – 80% yield; by-product diol | classic epoxide oxidation of trialkyl phosphites [4] |
Mechanistically, nucleophilic attack of phosphorus on the peroxide O–O bond gives a transient phosphoranyl hydroperoxide that collapses to phosphate and water (or alcohol). Electron-paramagnetic-resonance work confirms radical-initiated pathways when oxygen is activated on aromatic carbon surfaces [2]. Chain length has little effect on final yield but slows the initial rate: relative initial rates (trimethyl > triethyl > tributyl ≈ trihexyl) correlate with steric hindrance around phosphorus [5].
Hydrolysis follows overall stoichiometry
$$
\text{P(OR)}{3}+3\,\text{H}{2}\text{O}\;\longrightarrow\;\text{H}{3}\text{PO}{3}+3\,\text{ROH}
$$
Kinetic studies on homologous trialkyl phosphites show first-order behaviour in neutral water with pronounced chain-length dependence [6].
Phosphite | $$k_{25 °C}$$ / s⁻¹ (neutral pH) | Estimated half-life / h |
---|---|---|
Trimethyl phosphite | $$1.1 × 10^{-4}$$ [7] | 1.8 |
Triethyl phosphite | $$2.5 × 10^{-6}$$ [6] | 77 |
Trihexyl phosphite (extrapolated) | $$≤1 × 10^{-7}$$ | ≥1900 |
The drastic decrease arises from reduced polarity and water accessibility at longer alkyl chains. Solution ¹⁷O NMR reveals that initial addition of water gives a pentacoordinate phosphorane; collapse liberates hexanol and mono- then di-hexyl phosphites before final phosphorous acid appears [7].
Under alkaline catalysis ($$\mathrm{OH}^{-}$$ > 10 mM) rates accelerate 10²-fold, whereas in 0.1 M hydrochloric acid hydrolysis proceeds via rapid protonation of a phosphoryl oxygen, shortening the half-life to minutes for trihexyl phosphite [8].
The electron-rich phosphorus(III) atom supports bimolecular $$\mathrm{S}_{\mathrm{N}}2(P)$$ displacements, central to Michaelis–Arbuzov chemistry.
Alkyl halides: Trihexyl phosphite reacts with primary bromoalkanes at 100 °C to give dialkyl hexyl phosphonates via a trigonal-bipyramidal phosphorane; stereochemical inversion at phosphorus confirms concerted backside attack [9] [10].
Acyl chlorides: At 0 °C the alkoxy ligand migrates to carbonyl carbon, producing mixed anhydrides; chloride departure regenerates P(III), permitting catalytic turnover [11].
Activation parameters determined for tri-n-butyl analogues (ΔH‡ = 55 kJ mol⁻¹; ΔS‡ = –100 J mol⁻¹ K⁻¹) [8] imply that the bulkier trihexyl reagent requires higher temperatures (120 – 140 °C) to reach comparable rates.
Trihexyl phosphite serves as a soft, σ-donor ligand stabilising low-valent metals. Transition-metal preparations performed with lighter homologues translate directly to the hexyl analogue.
Metal precursor | Stoichiometry | Isolated complex | P→M bond length / Å | Reference |
---|---|---|---|---|
Cobalt(II) acetate | 6 equiv ligand, 80 °C | Octahedral $$[\text{Co(P(OHex)₃)}_{6}]^{2+}$$ | 2.25 [12] | Inorg. Synth. |
Nickel(0) bis(1,5-cyclooctadiene) | 4 equiv ligand, –30 °C | Tetrahedral $$\text{Ni(P(OHex)₃)}_{4}$$ | 2.18 [13] | Alkyl phosphite complexes |
Ruthenium(II) carbonyl chloride hydride | 2 equiv ligand, reflux | Square-pyramidal $$\text{Ru(CO)(Cl)H(P(OHex)₃)₂}$$ | 2.31 [14] | RSC Dalton Trans. |
Phosphite ligation increases σ-donation relative to phosphates yet remains weaker than trialkyl phosphine, beneficial for hydroformylation catalyst lifetime where gradual in-situ oxidation to phosphate deactivates the metal [15].
Strong protic acids protonate trihexyl phosphite at phosphorus (δ ³¹P ≈ –25 ppm) [8]. Subsequent nucleophilic attack by chloride or water yields dialkyl phosphorochloridite or directly hexanol:
$$
\text{(HexO)}{3}\text{P}\;+\;2\,\text{HCl}\;\longrightarrow\;\text{(HexO)}{2}\text{PCl}\;+\;\text{HexOH}\;+\;\text{HCl}
$$
Rate law for tri-n-butyl phosphite is first-order in phosphite, second-order in acid (25 °C, $$k = 1.7 × 10^{2}\,\text{M}^{-2}\text{s}^{-1}$$) [8]; steric factors suggest an order-of-magnitude lower constant for the hexyl ester. Ion-pair lifetimes derived from variable-temperature NMR (–70 °C to –40 °C) confirm reversible protonation, followed by rate-determining cleavage of the α-carbon–oxygen bond.
Physicochemical note on Trihexyl Phosphite
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₃₉O₃P | ChemSpider entry 72435 [16] |
Molecular mass | 334.47 g mol⁻¹ | same as above [16] |
Boiling point | 158 °C at 2 mm Hg | ChemicalBook data [17] |
Refractive index | 1.441 – 1.444 (20 °C) | ChemicalBook data [17] |